molecular formula C24H30N4O7S3 B2587031 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-92-8

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2587031
CAS RN: 865173-92-8
M. Wt: 582.71
InChI Key: GTNJXMQYAWLUTA-LCUIJRPUSA-N
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Description

The compound appears to contain several functional groups including a morpholino group, a sulfonyl group, a benzamide group, and a thiazole group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For example, morpholino groups can be introduced using 2,6-dimethylmorpholine . Sulfonyl groups can be introduced using sulfonyl chlorides . Benzamide groups can be synthesized from benzoic acid and amine . Thiazole groups can be synthesized from halogenated compounds and thiourea .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The morpholino group would introduce a cyclic structure, while the sulfonyl, benzamide, and thiazole groups would introduce aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of multiple reactive groups. For example, the sulfonyl group could undergo substitution reactions, the benzamide group could undergo hydrolysis, and the thiazole group could undergo electrophilic substitution .

Scientific Research Applications

Chemical Synthesis and Catalysts

The compound’s morpholine and benzaldehyde moieties offer opportunities in chemical synthesis:

a. Morpholine Derivatives: Researchers can use it as a starting material for synthesizing other morpholine derivatives, which have applications in pharmaceuticals and agrochemicals.

b. Catalysis: The benzaldehyde group can serve as a ligand in transition metal catalysis. Scientists can explore its role in asymmetric reactions or cross-coupling reactions.

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, its biological activity, and its safety profile. It could potentially have applications in medicine due to the presence of multiple functional groups that are common in pharmaceuticals .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O7S3/c1-4-34-12-11-28-21-10-9-20(37(25,30)31)13-22(21)36-24(28)26-23(29)18-5-7-19(8-6-18)38(32,33)27-14-16(2)35-17(3)15-27/h5-10,13,16-17H,4,11-12,14-15H2,1-3H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNJXMQYAWLUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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